3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a pyrido[3,2-d]pyrimidine core structure, which is fused with a benzyl group substituted with a chlorine atom at the para position
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within tumor cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which in turn impact its bioavailability .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting cell proliferation at low concentrations .
Biochemical Analysis
Biochemical Properties
The 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione compound interacts with CDK2, a cyclin-dependent kinase . This interaction is believed to inhibit the activity of CDK2, thereby affecting cell cycle progression .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have significant anti-proliferative effects on various cell lines .
Metabolic Pathways
Given its interaction with CDK2, it is likely to be involved in pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-chlorobenzylamine with a pyrimidine derivative under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-3-9(4-6-10)8-18-13(19)12-11(17-14(18)20)2-1-7-16-12/h1-7H,8H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCWNEXJUHEAFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465551 | |
Record name | F2135-0165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656801-73-9 | |
Record name | F2135-0165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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